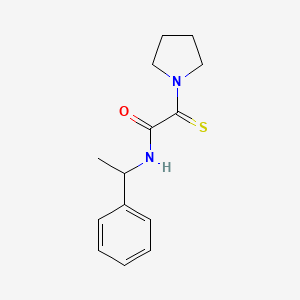
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide, also known as CMFA, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is not fully understood, but studies suggest that it may act through various pathways such as the inhibition of NF-κB, STAT3, and AKT signaling pathways. These pathways are involved in the regulation of cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, reduce inflammation in macrophages, and reduce oxidative stress and inflammation in the brain. Additionally, this compound has been found to inhibit the growth of cancer cells and reduce tumor size in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide in lab experiments is its synthetic nature, which allows for consistent and reproducible results. Additionally, this compound has been shown to have low toxicity in animal models. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide. One area of interest is its potential as a therapeutic agent in neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its therapeutic potential. Finally, studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. While there is still much to be learned about this compound, its potential as a therapeutic agent in various diseases makes it an exciting area of research.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. A study by S. K. Mishra et al. in 2015 showed that this compound exhibited anti-cancer activity by inducing apoptosis in cancer cells. Another study by S. K. Mishra et al. in 2018 demonstrated that this compound had anti-inflammatory effects by inhibiting the production of inflammatory cytokines in macrophages. Additionally, a study by S. K. Mishra et al. in 2019 revealed that this compound had neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-11-3-5-16-14(7-11)12(10-23-16)8-18(21)20-15-9-13(19)4-6-17(15)22-2/h3-7,9-10H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYHWDWVLLUMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4198493.png)

![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4198499.png)
![ethyl {3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetate](/img/structure/B4198500.png)
![N-1,3-benzodioxol-5-yl-4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B4198501.png)
![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4198505.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4198511.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)prolinamide](/img/structure/B4198514.png)
![3-chloro-5-ethoxy-4-[(2-iodobenzyl)oxy]benzonitrile](/img/structure/B4198515.png)
![N-(2-methyl-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4198523.png)
![7-(cyclopropylmethyl)-2-[(1-methyl-4-phenyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4198530.png)
![1-(2-iodobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4198544.png)

![2-{[4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid](/img/structure/B4198564.png)